1-Ethoxy-4-(trifluoromethyl)benzene
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Description
1-Ethoxy-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H9F3O . It has been used in polymer network liquid crystal systems to reduce the threshold and saturation voltage and hysteresis .
Synthesis Analysis
The synthesis of this compound involves the use of an alkynyl group, which can be regarded as a polymer monomer or diluent because of its polymerization less than the alkenyl group .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H9F3O/c1-2-13-8-5-3-7 (4-6-8)9 (10,11)12/h3-6H,2H2,1H3 .Chemical Reactions Analysis
In polymer network liquid crystal systems, this compound has been used to reduce the threshold and saturation voltage and hysteresis . The functional group of this compound is an alkynyl group, which can be regarded as a polymer monomer or diluent because of its polymerization less than the alkenyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 190.16 g/mol . It has a computed XLogP3 value of 3.5, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 2 . The topological polar surface area of the compound is 9.2 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
- Diels-Alder Components : 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, a derivative of 1-Ethoxy-4-(trifluoromethyl)benzene, is used in the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines through Diels-Alder reactions, providing an entry into various chemically significant structures (Volle & Schlosser, 2002).
Material Science and Polymer Chemistry
- Supramolecular Liquid-Crystalline Networks : The compound has been utilized in creating supramolecular liquid-crystalline networks, demonstrating its importance in the field of advanced materials (Kihara et al., 1996).
- Electrosynthesis of Polymers : 1-Methoxy-4-ethoxybenzene, closely related to this compound, has been used in the electrosynthesis of soluble polymers, indicating its relevance in polymer chemistry (Moustafid et al., 1991).
Organic Chemistry and Catalysis
- Catalysis in Cross-Coupling Reactions : The compound has shown potential in catalyzing Suzuki and Sonogashira cross-coupling reactions, highlighting its utility in organic synthesis (Deschamps et al., 2007).
Environmental Applications
- Separation of Aromatic Hydrocarbons : The compound has been examined for its ability to separate aromatic hydrocarbons from alkanes, suggesting its application in environmental remediation (Arce et al., 2007).
Drug Synthesis
- Synthesis of Pharmaceutical Compounds : It serves as a versatile precursor for the synthesis of various trifluoromethyl-substituted heteroarenes, including a short synthesis pathway for the drug Celebrex® (Celecoxib) (Sommer et al., 2017).
Liquid Crystal Technology
- Liquid Crystal Composition : Its derivatives have been applied as crucial compositions in liquid crystal mixtures, contributing significantly to the field of liquid crystal technology (Li et al., 2013).
Hydrogen Evolution Catalysis
- Hydrogen Evolution Catalysis : It has been used in catalytic systems for both electrochemical and photochemical-driven hydrogen evolution, showcasing its potential in renewable energy applications (Zhou et al., 2015).
Electrochemistry
- Electrochemical Z-E Isomerization : The compound has been investigated for its electrochemical isomerization properties, demonstrating its importance in electrochemical studies (Waskiewicz et al., 2008).
Properties
IUPAC Name |
1-ethoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOOHQJBDVNKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-92-9 |
Source
|
Record name | 1-ethoxy-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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